![molecular formula C23H23ClN4O2S2 B2420374 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351649-87-0](/img/structure/B2420374.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound with a unique structure that bridges multiple chemical functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves several steps:
Synthesis of Benzo[d]oxazole Derivative: : The first step often involves the preparation of the benzo[d]oxazole moiety. This can be achieved through a condensation reaction between ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Thiol Formation: : Introduction of the thiol group can be performed by reacting the benzo[d]oxazole derivative with a thiolating agent such as thiourea, followed by hydrolysis to yield the thiol compound.
Piperazine Derivative Synthesis: : The next step is the synthesis of the piperazine derivative, which involves the condensation of 4-(2-phenylthiazol-4-yl)methylpiperazine with an appropriate ketone or aldehyde to introduce the ethanone moiety.
Final Coupling Reaction: : The final step involves coupling the benzo[d]oxazol-2-ylthiol with the piperazine derivative under basic conditions to yield the target compound. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimization of reaction conditions to maximize yield and purity, such as:
Solvent Selection: : Choosing the appropriate solvent system that dissolves the reactants and facilitates the reaction.
Temperature Control: : Maintaining the optimal temperature to ensure complete reaction and minimize side products.
Catalysts: : Using catalysts or reagents that can speed up the reaction or improve the selectivity.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation reactions, particularly at the thiol group, to form sulfoxides or sulfones under appropriate conditions.
Reduction: : Reduction reactions could target the carbonyl group, potentially reducing it to the corresponding alcohol.
Substitution: : The piperazine ring is susceptible to nucleophilic substitution reactions, where substituents can be introduced at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Common reducing agents include sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Conditions may involve nucleophiles like alkyl halides, under basic conditions.
Major Products Formed
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Conversion to alcohol derivatives.
Substitution: : Introduction of various alkyl or aryl groups on the piperazine ring.
科学研究应用
Chemistry
In chemistry, this compound can be a valuable intermediate in the synthesis of more complex molecules. It also serves as a model compound for studying reaction mechanisms and kinetics due to its multiple functional groups.
Biology
The biological applications are extensive, including its role as a potential drug candidate. It may exhibit antibacterial, antifungal, or anti-inflammatory properties, making it an attractive compound for pharmaceutical research.
Medicine
In medicine, its unique structure allows for interactions with various biological targets, which could lead to the development of new therapeutic agents. Researchers are particularly interested in its potential as a central nervous system agent or for treating specific diseases.
Industry
Industrial applications may include its use in the development of advanced materials, such as polymers or coatings, due to its chemical stability and potential reactivity.
作用机制
The mechanism by which 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride exerts its effects largely depends on its interaction with molecular targets:
Molecular Targets: : It may interact with enzymes, receptors, or ion channels. For instance, if used as a drug, it might bind to a specific receptor, altering its activity.
Pathways Involved: : The compound could influence signaling pathways, potentially altering the expression of genes or the activity of proteins involved in disease processes.
相似化合物的比较
When comparing 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride with other similar compounds, its uniqueness stands out due to its specific structural elements:
Similar Compounds: : Some related compounds might include 2-phenylthiazole derivatives, other piperazine-based compounds, or benzo[d]oxazole analogs.
Uniqueness: : The combination of benzo[d]oxazole, thiol, and piperazine in one molecule offers a distinct set of chemical and biological properties not found in compounds with only one or two of these functionalities. This multi-functional nature may enhance its reactivity and interaction with various targets, making it a compound of significant interest in multiple research areas.
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S2.ClH/c28-21(16-31-23-25-19-8-4-5-9-20(19)29-23)27-12-10-26(11-13-27)14-18-15-30-22(24-18)17-6-2-1-3-7-17;/h1-9,15H,10-14,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIGIYGTTMNGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5O4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
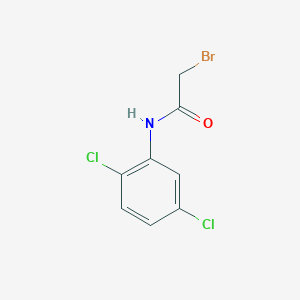
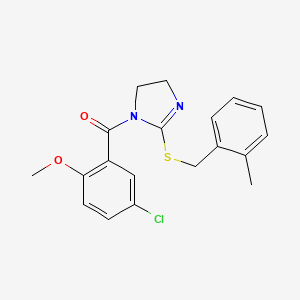
![5-chloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2420294.png)
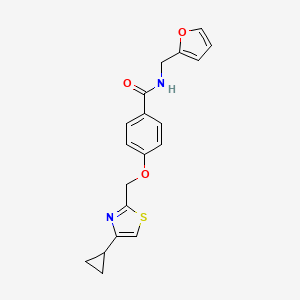
![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2420298.png)
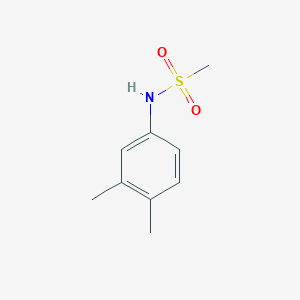
![7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2420300.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2420301.png)
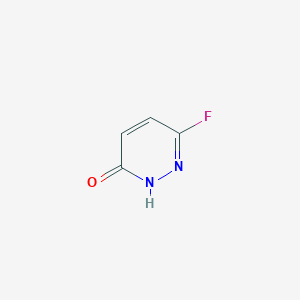
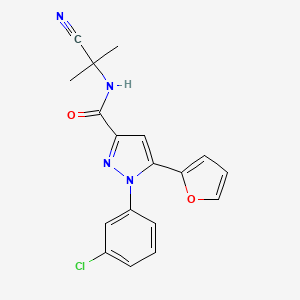
![1-((1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2420306.png)
![1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2420307.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2420312.png)

